

Application Notes and Protocols: Immunoprecipitation of p300 following XYD129 Treatment

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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841

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Introduction

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT) that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.^{[1][2]} Its function is mediated through its intrinsic HAT activity, which remodels chromatin, and its ability to act as a scaffold for numerous transcription factors.^{[1][3]} Dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.^{[4][5]}

XYD129 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of p300 and its close homolog, CREB-binding protein (CBP).^{[6][7][8]} By hijacking the ubiquitin-proteasome system, **XYD129** offers a potent and selective approach to diminish the cellular levels of p300/CBP, thereby inhibiting their downstream signaling pathways. These application notes provide a detailed protocol for the immunoprecipitation of p300 following treatment with **XYD129** to assess its degradation and its impact on protein-protein interactions.

Data Presentation

The following tables represent hypothetical quantitative data obtained from an experiment designed to assess the efficacy of **XYD129** in degrading p300 and disrupting its interaction with

a known binding partner, STAT3.

Table 1: Quantification of p300 Protein Levels Following **XYD129** Treatment

Treatment	Concentration (nM)	Duration (h)	p300 Protein Level (Relative to Vehicle)	Standard Deviation
Vehicle (DMSO)	-	24	1.00	0.08
XYD129	100	24	0.65	0.05
XYD129	500	24	0.21	0.03
XYD129	1000	24	0.09	0.02

Table 2: Co-Immunoprecipitation of p300 and STAT3 Following **XYD129** Treatment

Treatment	Concentration (nM)	Immunoprecipitation Antibody	Co-Immunoprecipitated Protein	Relative Amount of Co-IP Protein	Standard Deviation
Vehicle (DMSO)	-	Anti-p300	STAT3	1.00	0.11
XYD129	500	Anti-p300	STAT3	0.28	0.04
Vehicle (DMSO)	-	IgG Control	STAT3	0.05	0.01
XYD129	500	IgG Control	STAT3	0.04	0.01

Experimental Protocols

Cell Culture and **XYD129** Treatment

- Cell Line: MOLM-16 (acute myeloid leukemia) cells are a suitable model system.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Culture Conditions:** Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **XYD129 Preparation:** Prepare a 10 mM stock solution of **XYD129** in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
- **Treatment:** Seed MOLM-16 cells at a density of 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of **XYD129** (e.g., 100 nM, 500 nM, 1000 nM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).

Cell Lysis

- **Harvesting Cells:** Following treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- **Washing:** Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
- **Lysis Buffer Preparation:** Prepare a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
- **Lysis:** Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- **Protein Quantification:** Transfer the supernatant (cell lysate) to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

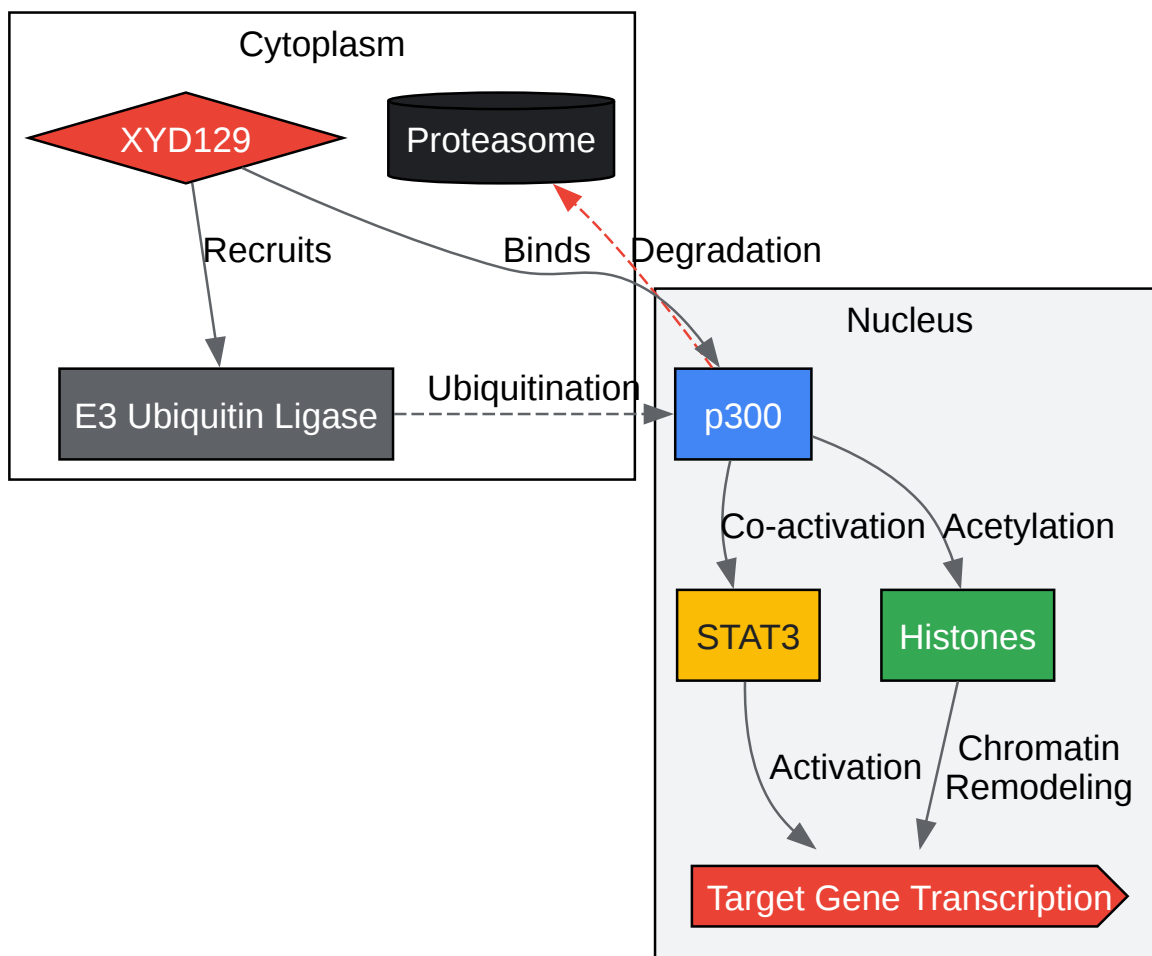
Immunoprecipitation of p300

- **Pre-clearing the Lysate:** To reduce non-specific binding, pre-clear the cell lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

- **Antibody Incubation:** Take a fixed amount of protein lysate (e.g., 1 mg) and incubate it with a primary antibody against p300 (or a negative control IgG) overnight at 4°C on a rotator.
- **Immunocomplex Capture:** Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immunocomplex.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the immunoprecipitated proteins from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.
- **Analysis:** Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform a Western blot analysis using an antibody against p300 to confirm successful immunoprecipitation. For co-immunoprecipitation experiments, probe a separate blot with an antibody against the interacting protein of interest (e.g., STAT3).

Visualizations

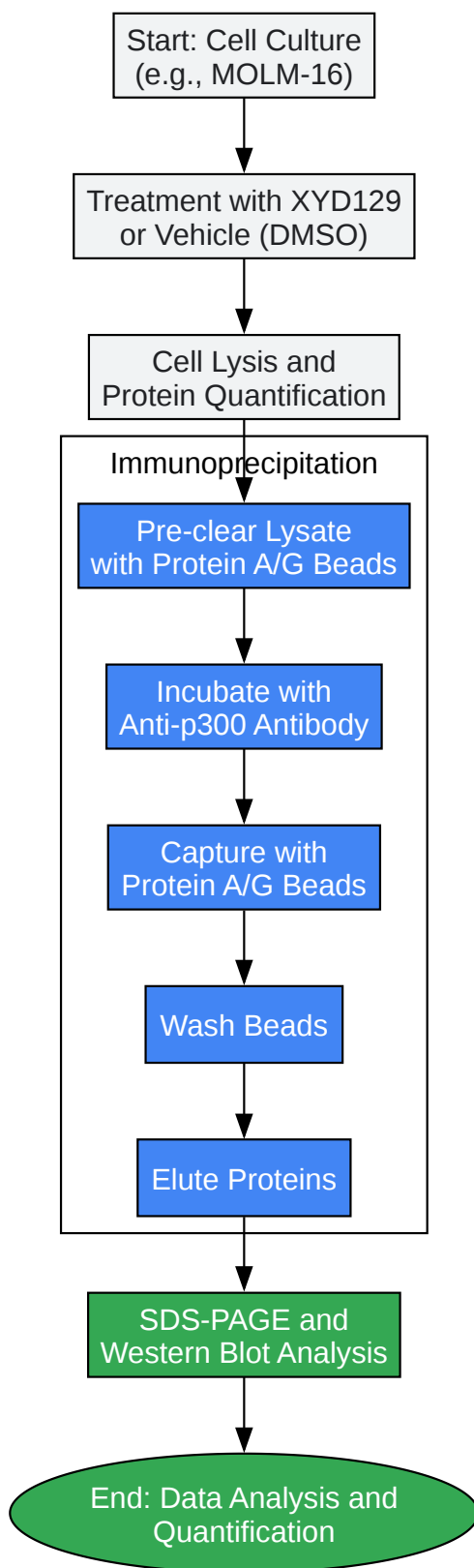
Signaling Pathway



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Caption: Mechanism of **XYD129**-induced p300 degradation and its downstream effects.

Experimental Workflow



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Caption: Workflow for the immunoprecipitation of p300 following **XYD129** treatment.

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